molecular formula C17H18N2O6 B1678770 Nifedipine CAS No. 21829-25-4

Nifedipine

Cat. No.: B1678770
CAS No.: 21829-25-4
M. Wt: 346.3 g/mol
InChI Key: HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nifedipine is a first-generation dihydropyridine L-type calcium channel blocker . Its primary targets are the L-type voltage-gated calcium channels, which play a crucial role in muscle contraction and neurotransmitter release .

Mode of Action

This compound inhibits the influx of calcium ions through L-type voltage-gated calcium channels . By blocking these channels, this compound prevents calcium-dependent processes, including muscle contraction and electrical conduction within the heart . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery and reduces myocardial oxygen demand .

Biochemical Pathways

This compound’s action on L-type calcium channels affects several biochemical pathways. It reduces peripheral vascular resistance, a key factor in hypertension, through peripheral arterial vasodilation . Additionally, this compound has been found to modulate the metabolism of chondrocytes and human bone marrow-derived mesenchymal stem cells .

Pharmacokinetics

This compound exhibits a bioavailability of approximately 45-56% . It undergoes extensive hepatic metabolism via the CYP3A4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive, water-soluble metabolites . The elimination half-life of this compound is around 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in blood pressure and an increase in the supply of blood and oxygen to the heart . It also suppresses the production of nitric oxide and interleukin-1β in murine macrophages activated by lipopolysaccharide . Furthermore, this compound encourages macrophage polarization toward the M2 phenotype .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is very light-sensitive and can be photolytically degraded at visible wavelengths . This suggests that exposure to light could potentially affect the stability and efficacy of this compound. Furthermore, this compound is likely to be rapidly degraded in aquatic environments .

Biochemical Analysis

Biochemical Properties

Nifedipine’s primary role in biochemical reactions is as an inhibitor of L-type calcium channels . By blocking these channels, this compound prevents the influx of calcium ions into cells, which is a crucial step in muscle contraction and neurotransmitter release .

Cellular Effects

This compound has a profound effect on various types of cells, particularly those in the heart and blood vessels . By inhibiting calcium influx, this compound reduces the contractility of cardiac and smooth muscle cells, leading to a decrease in blood pressure . It also influences cell signaling pathways related to calcium homeostasis and can affect gene expression related to these pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with L-type calcium channels . It binds to the alpha-1 subunit of these channels, causing a conformational change that prevents the passage of calcium ions . This inhibition can lead to downstream effects on gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed to change over time. It is almost completely absorbed in the gastrointestinal tract but has a bioavailability of 45-68%, partly due to first-pass metabolism . Over time, the drug is metabolized and excreted, and its effects diminish .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with dosage . At lower doses, this compound effectively reduces blood pressure without significant adverse effects. At higher doses, it can cause hypotension and reflex tachycardia .

Metabolic Pathways

This compound is metabolized primarily in the liver by the cytochrome P450 system . It undergoes extensive first-pass metabolism, leading to the formation of several metabolites .

Transport and Distribution

After absorption, this compound is distributed throughout the body. It is highly lipophilic, allowing it to cross cell membranes easily . It is also highly protein-bound in plasma, which can affect its distribution .

Subcellular Localization

As a lipophilic compound, this compound can diffuse across cell membranes and reach various subcellular compartments . Its primary site of action, the L-type calcium channels, are located in the cell membrane . It can also affect intracellular calcium stores and other subcellular structures .

Comparison with Similar Compounds

  • Amlodipine
  • Nicardipine
  • Felodipine
  • Isradipine
  • Nimodipine
  • Nitrendipine
  • Lacidipine

Nifedipine’s distinct pharmacokinetic profile and its effectiveness in treating a variety of cardiovascular conditions highlight its importance in medical therapy.

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
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InChI Key

HYIMSNHJOBLJNT-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
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Molecular Formula

C17H18N2O6
Record name NIFEDIPINE
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Related CAS

60299-11-8 (mono-hydrochloride)
Record name Nifedipine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID2025715
Record name Nifedipine
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Molecular Weight

346.3 g/mol
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Physical Description

Nifedipine appears as odorless yellow crystals or powder. Tasteless. (NTP, 1992), Solid
Record name NIFEDIPINE
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), Insoluble, Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17, In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C, 1.77e-02 g/L
Record name NIFEDIPINE
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Vapor Pressure

2.6X10-8 mm Hg at 25 °C
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Mechanism of Action

Nifedipine blocks voltage gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions reduce blood pressure and increase the supply of oxygen to the heart, alleviating angina., The principal physiologic action of nifedipine is to inhibit the transmembrane influx of extracellular calcium ions across the membranes of myocardial cells and vascular smooth muscle cells, without changing serum calcium concentrations. Calcium plays important roles in the excitation-contraction coupling processes of the heart and vascular smooth muscle cells and in the electrical discharge of the specialized conduction cells of the heart. The membranes of these cells contain numerous channels that carry a slow inward current and that are selective for calcium. Activation of these slow calcium channels contributes to the plateau phase (phase 2) of the action potential of cardiac and vascular smooth muscle cells. The exact mechanism whereby nifedipine inhibits calcium ion influx across the slow calcium channels is not known, but the drug is thought to inhibit ion-control gating mechanisms of the channel, deform the slow channel, and/or interfere with release of calcium from the sarcoplasmic reticulum. By inhibiting calcium influx, nifedipine inhibits the contractile processes of cardiac and vascular smooth muscle, thereby dilating the main coronary and systemic arteries., Nifedipine is a peripheral arterial vasodilator which acts directly on vascular smooth muscle. The binding of nifedipine to voltage-dependent and possibly receptor-operated channels in vascular smooth muscle results in an inhibition of calcium influx through these channels. Stores of intracellular calcium in vascular smooth muscle are limited and thus dependent upon the influx of extracellular calcium for contraction to occur. The reduction in calcium influx by nifedipine causes arterial vasodilation and decreased peripheral vascular resistance which results in reduced arterial blood pressure.
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Impurities

Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate, Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate, Methyl 3-aminobut-2-enoate
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Color/Form

Yellow crystals

CAS No.

21829-25-4, 193689-82-6, 915092-63-6
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Melting Point

342 to 345 °F (NTP, 1992), 172-174 °C, 172 - 174 °C
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Synthesis routes and methods I

Procedure details

2-Nitrobenzaldehyde-diacetate (0.1 mole, 25.4 g), methyl acetoacetate (0.2 mole, 23.2 g) and NH4OH (12 ml) were heated in methanol (20 ml) in the presence of pyridine for several (7) hours. After cooling to 15° C. the precipitated product was filtered off. The crude product was crystallized from acetic acid to yield 4-(2'-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine (21.7 g, 62% of the theory), m.p. 172°-174° C.
Name
2-Nitrobenzaldehyde diacetate
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Nitrobenzaldehyde-diacetate (0.1 mole, 25.4 g), methyl acetoacetate (0.21 mole, 26 g), NH4OH (12 ml) and methanol (45 ml) were heated under reflux for 5 hours. After cooling to 15° C. the precipitated product was filtered off. The crystallization of the crude product from acetic acid yielded 4-(2'-nitrophenyl)-2,6 dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine (19.0 g, 55% of the theory), m.p. 173°-174° C.
Name
2-Nitrobenzaldehyde diacetate
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

One proceeds as described in Example 7 except that 0.4 mole of 2-nitro-benzaldehyde, 0.415 mole of a 25% aqueous ammonium hydroxide solution and 1.40 moles of methyl acetoacetate are used. Thus 112.1 g of nifedipine are obtained, yield 81%, m.p.: 172°-175° C. The product complies with the requirements of USP XXI without further purification.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mol
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods IV

Procedure details

Into a 1-liter glass reactor 60.4 g (0.4 mole) of 2-nitro-benzaldehyde, 102.1 g (0.88 mole) of methyl acetoacetate, 28.25 g (0.415 mole) of a 25% aqueous ammonium hydroxide solution and 150 ml of methanol are weighed in. The reactor is closed, whereupon the reaction mixture is heated to boiling at a temperature of 101°-103° C. and a pressure of 2.0-2.2 bar for 5 hours. The reaction mixture is cooled to 0°-5° C., the precipitated product is filtered and washed with methanol. Thus 110.5 g of nifedipine are obtained, yield 79.8%, m.p.: 171.5°-175° C.
Quantity
60.4 g
Type
reactant
Reaction Step One
Quantity
102.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
79.8%

Synthesis routes and methods V

Procedure details

Nifedipine-isothiocyanate was also coupled to casein, ovalbumin and keyhole limpet hemocyanin using the procedures described above. An alternate procedure for the coupling of nifedipine-isothiocyanate to various proteins (i.e., bovine serum albumin, ovalbumin, casein and keyhole limpet hemocyanin) was to dissolve the protein (20 mg) in 2 ml of 100 mM sodium bicarbonate (pH 9.0) and then incubate with 0.8 mg of nifedipine-isothiocyanate (dissolved in ethanol to make the final concentration of ethanol in the incubation medium 38 percent) for 24 hours at 37° C. with shaking in the dark. This alternate procedure is useful for producing nifedipine conjugates at high protein concentrations.
Name
Nifedipine isothiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nifedipine isothiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nifedipine isothiocyanate
Quantity
0.8 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.